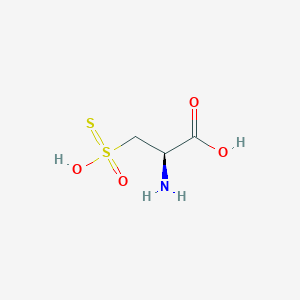

3-(Hydroxysulfonothioyl)-L-alanine

Description

3-(Hydroxysulfonothioyl)-L-alanine is a non-proteinogenic amino acid derivative characterized by a hydroxysulfonothioyl (-S(O)(OH)-SH) functional group attached to the β-carbon of the alanine backbone.

Properties

CAS No. |

62210-74-6 |

|---|---|

Molecular Formula |

C3H7NO4S2 |

Molecular Weight |

185.2 g/mol |

IUPAC Name |

(2R)-2-amino-3-hydroxysulfonothioylpropanoic acid |

InChI |

InChI=1S/C3H7NO4S2/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 |

InChI Key |

PYFCCAJXYQNRBS-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)(=S)O |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)(=S)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxysulfonothioyl)-L-alanine typically involves the introduction of the hydroxysulfonothioyl group to the L-alanine backbone. One common method includes the reaction of L-alanine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Hydroxysulfonothioyl)-L-alanine may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxysulfonothioyl)-L-alanine can undergo various chemical reactions, including:

Oxidation: The hydroxysulfonothioyl group can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonothioyl group to thiol or sulfide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxysulfonothioyl)-L-alanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonothioyl derivatives have shown efficacy.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxysulfonothioyl)-L-alanine involves its interaction with specific molecular targets and pathways. The hydroxysulfonothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Triazole-Modified Alanines

Examples :

Comparison :

- Structural Differences: The triazole group introduces a stable heterocyclic ring, contrasting with the hydroxysulfonothioyl group’s sulfur-oxygen-thiol motif.

- Applications: Triazole derivatives are prominent in agrochemicals and peptide engineering, whereas hydroxysulfonothioyl analogs may excel in redox-active systems or metal-binding applications.

- Synthesis: Triazole-alanines are synthesized via Michael addition or solid-phase methods , whereas hydroxysulfonothioyl derivatives likely require sulfhydryl-specific coupling.

Aromatic Side Chain-Substituted Alanines

Examples :

Comparison :

- Structural Differences: Naphthyl/anthryl groups provide planar hydrophobic surfaces, unlike the polar hydroxysulfonothioyl group.

- Applications: Aromatic alanines optimize targeting in cancer therapeutics, while hydroxysulfonothioyl derivatives may modulate solubility or redox activity.

- Performance : Substitution of 2-naphthylalanine with anthryl/pyrenyl groups improves binding affinity by 15–30% in PSMA ligands .

Sulfur-Containing Alanines

Examples :

Comparison :

- Structural Differences: Sulfino (-SO₂H) and thienyl groups differ in oxidation state and electronic properties compared to hydroxysulfonothioyl.

- Reactivity: Sulfino groups participate in disulfide bond formation, while hydroxysulfonothioyl may exhibit dual redox and nucleophilic activity.

- Metal Coordination: Thienyl-alanine forms stable Ag(I) complexes , whereas hydroxysulfonothioyl’s sulfur atoms could chelate transition metals like Fe or Cu.

Heterocyclic Alanines

Examples :

Comparison :

- Functional Groups: Pyridyl and furyl groups introduce basic nitrogen or oxygen atoms, contrasting with the acidic hydroxysulfonothioyl group.

- Applications: Pyridyl-alanine enhances binding specificity in biologics, while hydroxysulfonothioyl derivatives may serve as pH-sensitive probes.

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.